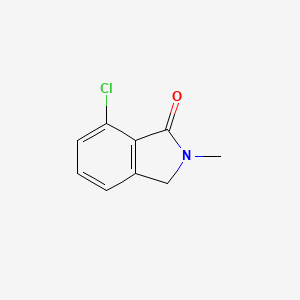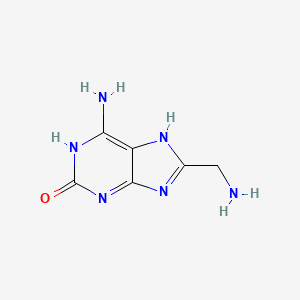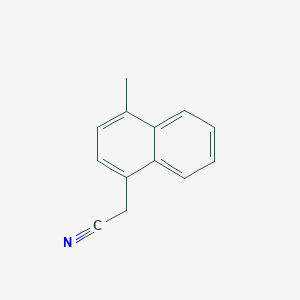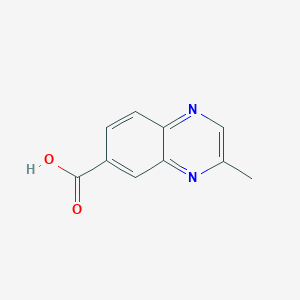![molecular formula C8H8ClN3 B11909278 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909278.png)
6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 5,7-dimethyl-2,3-diaminopyridine with a suitable chlorinating agent. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired imidazo[4,5-b]pyridine structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
- Substituted imidazo[4,5-b]pyridines
- Oxidized derivatives (e.g., aldehydes, carboxylic acids)
- Reduced derivatives (e.g., dihydroimidazoles)
Aplicaciones Científicas De Investigación
6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives exhibit antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and materials science due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it has been found to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
- 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 6-Fluoro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 6-Methyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
Comparison: 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. Compared to its bromo and fluoro analogs, the chloro derivative often exhibits different pharmacokinetic properties and potency in biological assays. The methyl analog, lacking a halogen, shows distinct chemical behavior and applications.
Propiedades
Fórmula molecular |
C8H8ClN3 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
6-chloro-5,7-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-4-6(9)5(2)12-8-7(4)10-3-11-8/h3H,1-2H3,(H,10,11,12) |
Clave InChI |
JRZHHMWXLTYPJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=C1Cl)C)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)




![2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1h)-one](/img/structure/B11909235.png)

![2-(Methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11909244.png)






